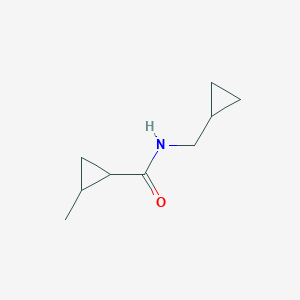
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is also known as MMBX and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes, which leads to its anti-cancer and anti-inflammatory properties. It has also been proposed that the compound forms a complex with metal ions, which leads to its use as a fluorescent probe.
Biochemical and Physiological Effects:
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole has been found to have various biochemical and physiological effects. In animal models, it has been found to reduce the size of tumors and inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been found to selectively bind to certain metal ions, which makes it a potential tool for studying metal ion transport in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole in lab experiments is its potential applications in various fields of scientific research. It has been found to have anti-cancer and anti-inflammatory properties, and it can also be used as a fluorescent probe. Additionally, it is relatively easy to synthesize and can be obtained in high purity.
One limitation of using 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole in lab experiments is its limited solubility in water, which can make it difficult to use in biological systems. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research can be done on its use as a fluorescent probe for detecting metal ions in biological systems. Finally, more studies can be conducted to fully understand its mechanism of action and potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is a heterocyclic compound that has potential applications in various fields of scientific research. It can be synthesized using different methods and has been found to have anti-cancer and anti-inflammatory properties. Additionally, it can be used as a fluorescent probe for detecting metal ions in biological systems. However, its limited solubility in water and unclear mechanism of action are limitations that need to be addressed in future research.
Métodos De Síntesis
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole can be synthesized using different methods. One of the methods involves the reaction of 2-amino-4-methylmorpholine and 2-carboxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-chloro-4-methylmorpholine and 2-hydroxybenzaldehyde in the presence of a base. These methods have been optimized to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
2-(2-methylmorpholin-4-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-8-14(6-7-15-9)12-13-10-4-2-3-5-11(10)16-12/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBRVFDQBMYYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)




![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)


![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)